CYP2C9-Dependent Metabolism Minimizes Drug-Drug Interaction Risk vs. Atorvastatin and Simvastatin
Fluvastatin's primary metabolism is via CYP2C9 (≈75%), with minimal contribution from CYP3A4 (≈20%) and CYP2C8 (≈5%) [1]. This is in stark contrast to atorvastatin, simvastatin, and lovastatin, which are primarily metabolized by CYP3A4 [2]. This metabolic divergence means fluvastatin has a significantly lower risk of clinically important interactions with potent CYP3A4 inhibitors like itraconazole, ketoconazole, and erythromycin, which are known to dramatically increase plasma concentrations of CYP3A4-dependent statins [1].
| Evidence Dimension | Primary metabolic pathway and susceptibility to CYP3A4 inhibition |
|---|---|
| Target Compound Data | Fluvastatin: Primarily metabolized by CYP2C9 (~75%). Minimal interaction with CYP3A4 inhibitors. |
| Comparator Or Baseline | Atorvastatin, Simvastatin, Lovastatin: Primarily metabolized by CYP3A4. Susceptible to major interactions with CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin). |
| Quantified Difference | Metabolic pathway is different; class-level risk is shifted from CYP3A4-mediated to CYP2C9-mediated interactions. |
| Conditions | In vitro and in vivo drug interaction studies in healthy volunteers [1]. |
Why This Matters
This is a critical differentiator for procurement in polypharmacy research or clinical settings, where avoiding CYP3A4 interactions is a key driver of statin selection.
- [1] RxReasoner. Fluvastatin: Interactions. Fluvastatin monograph. View Source
- [2] Schachter M. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundam Clin Pharmacol. 2005;19(1):117-125. View Source
